molecular formula C19H20ClN5O2 B8513461 2-(5-chloro-2-(1-isopropyl-3-methyl-1H-pyrazol-5-ylamino)pyridin-4-ylamino)benzoic acid

2-(5-chloro-2-(1-isopropyl-3-methyl-1H-pyrazol-5-ylamino)pyridin-4-ylamino)benzoic acid

Cat. No.: B8513461
M. Wt: 385.8 g/mol
InChI Key: YZQXDWHDMIYLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloro-2-(1-isopropyl-3-methyl-1H-pyrazol-5-ylamino)pyridin-4-ylamino)benzoic acid is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H20ClN5O2

Molecular Weight

385.8 g/mol

IUPAC Name

2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]benzoic acid

InChI

InChI=1S/C19H20ClN5O2/c1-11(2)25-18(8-12(3)24-25)23-17-9-16(14(20)10-21-17)22-15-7-5-4-6-13(15)19(26)27/h4-11H,1-3H3,(H,26,27)(H2,21,22,23)

InChI Key

YZQXDWHDMIYLMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)O)Cl)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-[(5-Chloro-2-{[3-methyl-1-(1-methylethyl)-1H-pyrazol-5-yl]amino}-4-pyridinyl)amino]benzonitrile (80 g, 218 mmol) was dissolved in 1,4-dioxane (1.5 L) and 1 M NaOH (1500 mL, 1500 mmol) was added. The suspension was refluxed overnight. After cooling to RT, ethyl acetate (1 L) was added and layers were separated. The water layer was washed with 1 L of ethyl acetate. Both organic layers were combined and backwashed with 0.1 M NaOH (1 L) until no product was observed in organic. The organics were then discarded. Combined aqueous were then washed with 1 L of ethyl acetate. The water layer was then acidified with acetic acid (very slowly to ph˜7). The solid was filtered and 2-[(5-chloro-2-{[3-methyl-1-(1-methylethyl)-1H-pyrazol-5-yl]amino}-4-pyridinyl)amino]benzoic acid (67 g, 165 mmol, 76% yield) was isolated as a yellow solid. 1H NMR (400 MHz, DMSO-d6) ppm 1.28 (d, J=6.57 Hz, 6 H) 2.11 (s, 3 H) 4.41 (quin, J=6.57 Hz, 1 H) 5.96 (s, 1 H) 6.83 (s, 1 H) 7.09 (ddd, J=8.02, 5.12, 3.03 Hz, 1 H) 7.40 (1 H) 7.52-7.61 (m, 2 H) 7.91-8.16 (m, 2 H) 8.55 (s, 1 H) 10.17 (brs, 1 H) 13.64 (brs, 1 H); HPLC Rt=2.35 min, MS (ESI): [M+H]+=386.1.
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
reactant
Reaction Step Two

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